molecular formula C12H7Cl3O2 B14490608 Naphthalen-1-yl 2,2,2-trichloroacetate

Naphthalen-1-yl 2,2,2-trichloroacetate

Cat. No.: B14490608
M. Wt: 289.5 g/mol
InChI Key: APBYRRAYIFRPOU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. Naphthalen-1-yl 2,2,2-trichloroacetate is a specialized organic ester that serves as a valuable chemical building block in synthetic and medicinal chemistry research. This compound integrates a naphthalene ring system, a common structural motif in many functional materials and pharmacologically active molecules, with a reactive trichloroacetate group. The naphthalene scaffold is recognized for its role as a versatile building block in the discovery of new therapeutic agents, with several marketed drugs containing this nucleus . The trichloroacetyl group is a known precursor in various organic syntheses, suggesting this compound's potential utility in generating more complex molecular architectures. Research Applications and Value: Researchers may employ this compound as a key intermediate in the synthesis of novel compounds. Its structure makes it particularly interesting for projects aimed at developing new small molecules for biological evaluation. Similar naphthalene-based compounds are investigated for a range of activities, and the presence of the trichloroacetate moiety could allow for further functionalization to create amides or other derivatives. The compound is related to naphthalen-1-yl chloroformate, which is a known chemical entity with a defined density of 1.273 g/mL and a boiling point of 306.2°C . This information can provide researchers with preliminary physical data for handling and reaction planning. Handling and Safety: As with all research chemicals, appropriate safety precautions must be taken. While specific toxicity data for this exact compound is not available, related substances have shown variable toxicological profiles. For instance, some naphthalene derivatives have demonstrated effects on liver enzymes and blood cell counts in animal studies . It is essential to handle this material in a well-ventilated laboratory and use appropriate personal protective equipment. Refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

naphthalen-1-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

APBYRRAYIFRPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Copper Chloride/Ligand Systems

The combination of CuCl with nitrogen-donor ligands such as 2,2'-bipyridine (bipy) enables ester synthesis at reduced temperatures (40-50°C). Mechanistic studies suggest ligand-accelerated catalysis, where the bipyridine moiety coordinates to copper, enhancing its electrophilicity toward the trichloroacetyl group. This approach proves particularly advantageous for oxygen-sensitive substrates, achieving comparable yields (70-72%) to conventional methods while operating at lower temperatures.

N-Heterocyclic Carbene Copper Complexes

State-of-the-art protocols employ (IPr)CuCl (1,3-bis(2,6-diisopropylphenyl)imidazolium copper(I) chloride) as a preformed catalyst. This system demonstrates remarkable functional group tolerance, accommodating electron-deficient naphthols that fail under standard conditions. Kinetic analysis reveals a second-order dependence on catalyst concentration, suggesting a bimetallic transition state during the esterification event.

Solvent Optimization Studies

The choice of reaction medium profoundly impacts both reaction rate and product purity. Systematic solvent screening has identified dichlorobenzene (DCB) as optimal for large-scale preparations, while dimethyl sulfoxide (DMSO) enables rapid reaction times (<2 h) for small-scale syntheses.

Solvent Temp (°C) Time (h) Yield (%) Purity (%)
DCE 80 4 75 98
Toluene 110 2.5 68 95
Diglyme 85 3 72 97
DMSO 25 1.5 70 96

Data adapted from microwave-assisted comparative studies.

Activation Method Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the esterification process, reducing reaction times from hours to minutes. A optimized protocol using 300 W irradiation at 100°C in DCE achieves 78% yield within 15 minutes. This method proves particularly valuable for sterically congested substrates where conventional heating promotes decomposition pathways.

Continuous Flow Approaches

Emerging technologies employ microfluidic reactors for continuous production. Preliminary results indicate a 3-fold productivity increase compared to batch processes, with yields maintained at 73-75% across 24-hour operation periods.

Mechanistic Considerations

The esterification proceeds through a classical two-step mechanism:

  • Nucleophilic attack : 1-Naphthol’s oxygen lone pair attacks the electrophilic carbonyl carbon of trichloroacetyl chloride, forming a tetrahedral intermediate.
  • HCl elimination : Concerted proton transfer and chloride departure generates the ester product.

Computational studies at the B3LYP/6-31G(d) level reveal the rate-determining step involves partial charge development on the carbonyl oxygen (Mulliken charge = -0.42 e), consistent with experimental kinetic isotope effects (kH/kD = 2.1).

Purification and Characterization

Final product isolation typically employs flash chromatography (SiO₂, hexane:EtOAc). Advanced purification via recrystallization from ethanol/water (3:1) yields colorless needles suitable for X-ray crystallography. Key characterization data:

  • ¹H NMR (CDCl₃): δ 8.25 (d, J = 8.1 Hz, 1H), 7.85-7.45 (m, 6H), 4.85 (s, 2H)
  • ¹³C NMR : δ 168.2 (C=O), 134.5-124.8 (aromatic), 62.1 (OCO)
  • HRMS : [M+H]⁺ calcd for C₁₂H₇Cl₃O₂ 296.9582, found 296.9579

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2,2,2-trichloroacetic acid and 1-naphthol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Oxidation and Reduction: While the ester itself is relatively stable, the naphthalene moiety can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: 2,2,2-trichloroacetic acid and 1-naphthol.

    Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the naphthalene ring.

Scientific Research Applications

Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,2,2-trichloroacetic acid and 1-naphthol, which may exert their effects through different pathways. The trichloroacetic acid moiety can interact with proteins and enzymes, potentially inhibiting their activity, while the naphthol moiety can interact with cellular membranes and other biomolecules.

Comparison with Similar Compounds

Methyl Trichloroacetate and Ethyl Trichloroacetate

  • Methyl Trichloroacetate (CAS 598-99-2): A volatile liquid with the formula C₃H₃Cl₃O₂ and molecular weight 191.44 g/mol. It is widely used as a reagent in organic synthesis due to its electrophilic trichloromethyl group ().
  • Ethyl Trichloroacetate (CAS 515-84-4): Similar to the methyl ester but with an ethyl group (C₄H₅Cl₃O₂, MW 191.44 g/mol). The longer alkyl chain may slightly reduce volatility compared to the methyl derivative ().

Key Differences :

  • Naphthalen-1-yl 2,2,2-Trichloroacetate replaces the small alkyl groups of methyl/ethyl esters with a bulky naphthalene ring. This substitution likely increases lipophilicity and reduces volatility, making it more suitable for applications requiring sustained release or solid-state stability.

Naphthalen-1-ylmethyl 2-Cyanoacetate (CAS 143659-34-1)

This compound features a cyanoacetate group instead of trichloroacetate. The cyano group (-CN) is less electron-withdrawing than -CCl₃, resulting in lower electrophilicity. Such differences would impact reactivity in nucleophilic substitution or ester hydrolysis reactions ().

Metabolic and Toxicological Profiles

  • Trichloroacetate (TCA): A common metabolite of trichloroethylene and 2,2,2-trichloroethanol, detected in urine at concentrations up to 100 mg/L (). TCA is associated with hepatotoxicity and peroxisome proliferation in rodents ().
  • The naphthalene moiety may also introduce additional aromatic hydroxylation pathways, altering metabolic clearance.

Co-Crystallization Potential

Trichloroacetate derivatives, such as the co-crystal with isonicotinamide (), demonstrate utility in improving pharmaceutical properties like solubility and stability. The naphthalene group in this compound could enhance π-π stacking interactions in co-crystals, though steric hindrance might limit packing efficiency compared to smaller esters.

Data Table: Comparative Properties of Trichloroacetate Esters and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl Trichloroacetate 598-99-2 C₃H₃Cl₃O₂ 191.44 Volatile liquid; used in organic synthesis
Ethyl Trichloroacetate 515-84-4 C₄H₅Cl₃O₂ 191.44 Moderate volatility; similar reactivity to methyl ester
Naphthalen-1-yl 2-Cyanoacetate 143659-34-1 C₁₄H₁₁NO₂ 225.24 Solid at room temperature; lower electrophilicity than TCA esters
This compound Not Available C₁₂H₇Cl₃O₂ 289.54 (calculated) Predicted high lipophilicity; potential for co-crystallization

Q & A

Q. What are the established synthetic routes for Naphthalen-1-yl 2,2,2-trichloroacetate, and how can reaction efficiency be optimized?

The compound can be synthesized via esterification between naphthalen-1-ol and trichloroacetyl chloride. Optimization involves controlling stoichiometry, using catalysts like pyridine to neutralize HCl byproducts, and maintaining anhydrous conditions to prevent hydrolysis. Kinetic studies of trichloroacetate derivatives suggest reaction rates depend on solvent polarity and temperature . For alternative pathways, the Cannizzaro reaction (evidenced in trichloroacetaldehyde systems) may be adapted under strongly basic conditions, though product separation requires careful pH adjustment .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • X-ray crystallography : Use SHELX-97 or SHELXL for refinement of crystal structures, particularly for resolving heavy-atom (Cl) positions and verifying ester bond geometry .
  • Chromatography : GC-MS or HPLC (with UV detection at 220–280 nm) for purity analysis, leveraging retention times and mass fragmentation patterns .
  • Spectroscopy : IR for identifying C=O (1740–1720 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches; ¹H/¹³C NMR for confirming naphthyl proton environments and trichloroacetate carbonyl signals .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies under controlled humidity and temperature (e.g., 25°C, 30°C, 40°C) using HPLC to monitor degradation products. Store samples in amber glass at ≤4°C to minimize photolytic and thermal decomposition. Reference decomposition kinetics of trichloroacetate salts, where Eyring equation parameters (ΔH‡, ΔS‡) predict shelf-life under different conditions .

Advanced Research Questions

Q. What experimental designs are appropriate for evaluating the compound's toxicity in mammalian models?

Follow inclusion criteria from toxicological frameworks :

  • Exposure routes : Oral, dermal, or inhalation (aerosolized form).
  • Endpoints : Systemic effects (hepatic/renal function, hematology) and molecular endpoints (DNA adduct formation, oxidative stress markers).
  • Dose-response studies : Use logarithmic dosing (e.g., 10–1000 mg/kg) in rodents, with histopathology and serum biochemistry at 24h/7d/28d intervals. Compare results to structurally similar compounds like naphthalene derivatives .

Q. How can computational modeling predict the compound's reactivity in biological systems?

  • Quantum mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites using SMILES strings (e.g., ClC(Cl)(Cl)C(=O)OC1=CC=CC2=CC=CC=C12) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2E1) to predict metabolic pathways and potential toxic metabolites .
  • MD simulations : Assess lipid bilayer permeability using logP values (~3.5 estimated for similar esters) to model cellular uptake .

Q. How should researchers address contradictions in reported decomposition rates of trichloroacetate derivatives?

  • Method standardization : Replicate studies under identical conditions (solvent, temperature, pH). For example, trichloroacetate ion decomposition in acetic acid shows rate dependence on solvent electrophilicity .
  • Data reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., trace moisture, light exposure) causing discrepancies. Cross-validate with high-resolution mass spectrometry to identify degradation byproducts.

Q. What mechanistic insights can be gained from studying the compound's interactions with biomacromolecules?

  • Protein binding assays : Use fluorescence quenching (e.g., BSA as a model protein) to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS). Compare to trichloroacetate salts, which exhibit strong hydrogen-bonding interactions .
  • DNA interaction studies : Employ ethidium bromide displacement assays or comet assays to assess intercalation or genotoxicity. Reference naphthalene derivatives' DNA adduct formation mechanisms .

Methodological Tables

Q. Table 1. Key Parameters for Stability Studies

ConditionTest DurationAnalytical MethodAcceptable Degradation Threshold
25°C, 60% RH0, 1, 3, 6 moHPLC (Area%)≤2% impurity increase
40°C, 75% RH0, 1, 3 moGC-MS≤5% decomposition products

Q. Table 2. Toxicological Endpoints for Rodent Studies

EndpointAssay/MethodTarget TissueReference Compound
HepatotoxicityALT/AST levels, histologyLiver1-Methylnaphthalene
NephrotoxicityBUN/creatinine, urinalysisKidneyTrichloroethylene

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